

# High-performance liquid chromatography (HPLC) for Ovral component analysis

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Compound of Interest			
Compound Name:	Ovral		
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# **Application Notes and Protocols for the HPLC Analysis of Ovral Components**

These application notes provide a comprehensive guide for the quantitative analysis of the active pharmaceutical ingredients in **Ovral**, a combination oral contraceptive, using High-Performance Liquid Chromatography (HPLC). **Ovral** tablets contain norgestrel (or its biologically active isomer, levonorgestrel) and ethinyl estradiol. The protocols outlined below are intended for researchers, scientists, and professionals in drug development and quality control.

#### Introduction

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used analytical technique for the simultaneous quantification of active ingredients in pharmaceutical formulations. For combination products like **Ovral**, a robust HPLC method is crucial to ensure dose uniformity and product quality. The methods described herein are based on reversed-phase HPLC (RP-HPLC), which is well-suited for the separation of the relatively non-polar steroid compounds, levonorgestrel and ethinyl estradiol.

## Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. In this application, a



mixture of water and organic solvents like acetonitrile and/or methanol is used as the mobile phase. Levonorgestrel, being more non-polar than ethinyl estradiol, will have a stronger interaction with the stationary phase and thus a longer retention time. The separated components are then detected by a UV detector at a wavelength where both compounds exhibit significant absorbance.

## **Quantitative Data Summary**

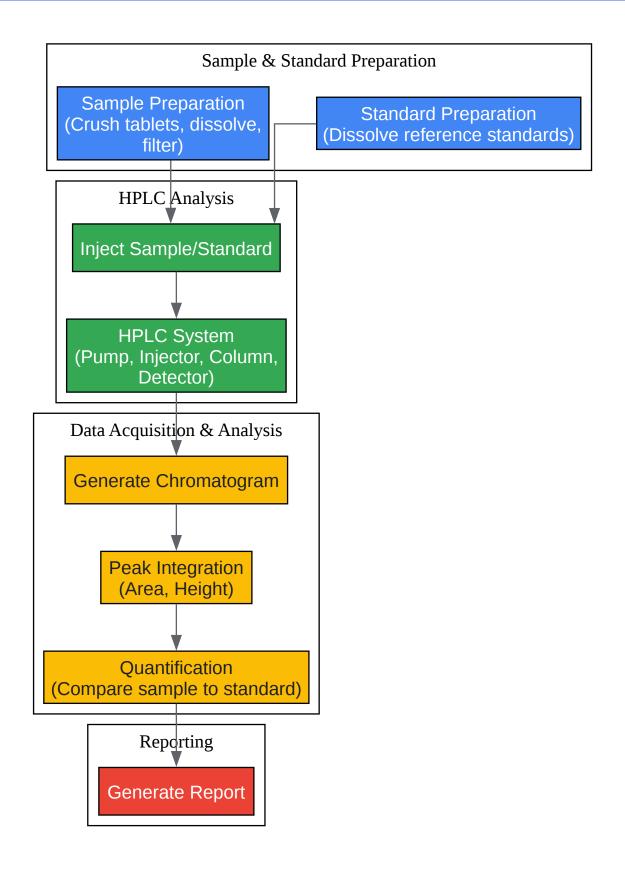
The following table summarizes the chromatographic conditions and validation parameters from various validated HPLC methods for the simultaneous analysis of levonorgestrel and ethinyl estradiol.



Parameter	Method 1	Method 2	Method 3
Stationary Phase	Kromasil C8 (150 x 4.6 mm, 5 μm)	C18 μ-bondopak (250 mm x 4.6 mm)[1]	SunFire ODS (150 mm x 4.6 mm, 5 μm) [2]
Mobile Phase	Acetonitrile: Deionized Water (60:40 v/v)	Buffer: Water: Acetonitrile (40:20:40 v/v/v) (Buffer: 0.1% v/v triethylamine, pH 3.0)[1]	Acetonitrile: Methanol: Aquabidest (60:15:25 v/v/v)[2]
Flow Rate	1.0 mL/min	0.9 mL/min[1]	1.0 mL/min[2]
Detection Wavelength	247 nm (Levonorgestrel) & 310 nm (Ethinyl Estradiol)	260 nm[1]	230 nm[2]
Retention Time (min)	Levonorgestrel: 4.8, Ethinyl Estradiol: 3.9	Levonorgestrel: 3.604, Ethinyl Estradiol: 5.142[1]	Not specified
Linearity Range (μg/mL)	Not specified	Levonorgestrel: 20- 100, Ethinyl Estradiol: 10-50[1]	Levonorgestrel: 1-70, Ethinyl Estradiol: 2- 14[2][3]
Recovery (%)	Not specified	Not specified	Levonorgestrel: 101.78, Ethinyl Estradiol: 102.44[2]
Precision (%RSD)	<3%	<2%[1]	Intra-day: 5.64 (LVG), 6.42 (EE); Inter-day: 2.28 (LVG), 4.65 (EE) [2]

# **Experimental Workflow**





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Caption: Experimental workflow for the HPLC analysis of **Ovral** components.



## **Detailed Experimental Protocol**

This protocol is a representative method for the simultaneous determination of levonorgestrel and ethinyl estradiol in **Ovral** tablets.

### **Materials and Reagents**

- · Levonorgestrel Reference Standard
- · Ethinyl Estradiol Reference Standard
- Ovral Tablets
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Deionized or HPLC Grade Water
- Triethylamine (for pH adjustment if necessary)
- Phosphoric Acid or Orthophosphoric Acid (for pH adjustment if necessary)
- 0.45 µm Syringe Filters

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Isocratic or Gradient Pump
  - Autosampler
  - Column Oven
  - UV-Vis Detector
- Analytical Balance



- Sonicator
- pH Meter
- Volumetric flasks and pipettes

### **Chromatographic Conditions**

- Column: C18, 5 μm, 4.6 x 250 mm (or equivalent)
- Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled at 25°C
- Detection Wavelength: 215 nm or 247 nm for simultaneous detection, or dual-wavelength detection at 247 nm for levonorgestrel and 280 nm for ethinyl estradiol for higher sensitivity.
- Injection Volume: 20 μL

### **Preparation of Standard Solutions**

- Stock Standard Solution: Accurately weigh and transfer about 15 mg of Levonorgestrel Reference Standard and 3 mg of Ethinyl Estradiol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This will give a concentration of 150 µg/mL of levonorgestrel and 30 µg/mL of ethinyl estradiol.
- Working Standard Solution: Dilute the Stock Standard Solution with the mobile phase to obtain a final concentration of approximately 15  $\mu$ g/mL of levonorgestrel and 3  $\mu$ g/mL of ethinyl estradiol.[4]

#### **Preparation of Sample Solution**

- Weigh and finely powder not fewer than 20 Ovral tablets.
- Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a suitable volumetric flask (e.g., 50 mL).



- Add a volume of mobile phase to about 70% of the flask's capacity.
- Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

## **System Suitability**

Before sample analysis, perform a system suitability test by injecting the working standard solution at least five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas of both analytes is not more than 2.0%. The resolution between the levonorgestrel and ethinyl estradiol peaks should also be greater than 2.0.

### **Analysis**

- Inject the prepared standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak areas for levonorgestrel and ethinyl estradiol.

#### **Calculation**

The amount of levonorgestrel and ethinyl estradiol in the tablet portion taken is calculated using the following formula:

## Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of the analysis.





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Caption: Logical relationship of HPLC method parameters to the analytical goal.

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#### References

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